2,3-Dihydrobenzofuran-3-ethanol

Catalog No.
S8565270
CAS No.
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-3-ethanol

Product Name

2,3-Dihydrobenzofuran-3-ethanol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)ethanol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2

InChI Key

REEHJKJSXIUBAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CCO

2,3-Dihydrobenzofuran-3-ethanol is an organic compound characterized by a fused benzene and dihydrofuran ring structure. This compound falls under the category of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. The molecular formula for 2,3-dihydrobenzofuran-3-ethanol is C10H12OC_{10}H_{12}O, and its molecular weight is approximately 164.20 g/mol. The compound is notable for its potential biological activities and applications in organic synthesis.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into alcohols or amines, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution Reactions: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, with reagents like bromine and acetic acid being utilized in these processes .

The types of products formed depend on the specific conditions and reagents used during these reactions.

Research indicates that 2,3-dihydrobenzofuran-3-ethanol exhibits various biological activities. It has been studied for its potential as a ligand for G protein-coupled receptors, which are crucial in many physiological processes. Specifically, it may enhance insulin secretion in response to glucose, suggesting potential applications in diabetes treatment . Additionally, compounds with similar structures have been noted for their anti-inflammatory and analgesic properties.

Several methods have been developed for synthesizing 2,3-dihydrobenzofuran-3-ethanol:

  • Cyclization Reactions: One common approach involves the cyclization of phenolic precursors with alcohols under controlled conditions. This method often utilizes phenols and alcohols as starting materials.
  • Ultrasound-Promoted Synthesis: Recent advancements include ultrasound-assisted synthesis techniques that enhance reaction efficiency and yield while adhering to green chemistry principles .
  • Catalytic Methods: Catalysts such as rhodium or palladium can facilitate the formation of this compound through C-H activation processes followed by carbooxygenation .

These methods vary in complexity and yield, with ongoing research aimed at optimizing conditions for better efficiency.

2,3-Dihydrobenzofuran-3-ethanol has several applications:

  • Organic Synthesis: It serves as a versatile building block for creating more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in metabolic disorders.
  • Material Science: It may find uses in the synthesis of polymers and other industrial chemicals due to its unique structural properties .

Studies on the interactions of 2,3-dihydrobenzofuran-3-ethanol with various biological targets have revealed its potential as an agonist for specific receptors involved in insulin signaling. Research continues to explore its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential .

Several compounds share structural similarities with 2,3-dihydrobenzofuran-3-ethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,3-DihydrobenzofuranDihydrobenzofuranBasic structure without additional functional groups
BenzofuranBenzofuranLacks saturation at the furan position
3-HydroxybenzofuranHydroxy-substitutedContains hydroxyl group at the benzene position
2-(2-Hydroxyethyl)benzofuranEthanol-substitutedEthanol side chain alters solubility and reactivity

These compounds vary in their functional groups and saturation levels, which significantly influence their chemical reactivity and biological activities.

The molecular formula of 2,3-dihydrobenzofuran-3-ethanol is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound features a 2,3-dihydrobenzofuran core—a bicyclic structure comprising a benzene ring fused to a partially saturated furan ring—and a hydroxethyl (-CH₂CH₂OH) substituent at the 3-position (Figure 1). The IUPAC name, 2-(2,3-dihydro-1-benzofuran-3-yl)ethanol, reflects this substitution pattern and saturation state.

Key structural attributes include:

  • Bond Angles and Lengths: The furan ring’s oxygen atom creates a 5-membered ring with bond angles of approximately 108°–112°, while the benzene ring maintains planar geometry with 120° bond angles.
  • Hydrogen Bonding: The hydroxethyl group enables hydrogen bonding, enhancing solubility in polar solvents like water and ethanol.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Boiling Point251.1°C (estimated)
Density1.267 g/cm³ (tosylate derivative)
CAS Number1706455-87-9 (amino derivative)

Historical Context in Heterocyclic Chemistry

The synthesis of 2,3-dihydrobenzofuran derivatives dates to the mid-20th century, driven by the demand for heterocyclic intermediates in drug discovery. A landmark patent (CN105693666A) describes its preparation using sodium phenate and 2-chloroethanol in the presence of copper chloride and ferric chloride catalysts. This method, developed in the 2010s, optimized yield (>80%) and purity by employing mixed-metal catalysts, marking a shift from traditional acid-catalyzed cyclization approaches.

Historically, the compound’s development parallels advances in catalysis and green chemistry. Early routes required harsh conditions, such as high temperatures (>200°C) and strong acids, which led to side reactions and low yields. Modern protocols emphasize milder conditions and recyclable catalysts, reflecting broader trends in sustainable synthesis.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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